EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

Description

BenchChem offers high-quality EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

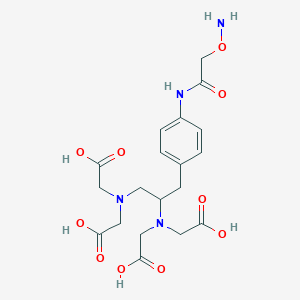

Molecular Formula |

C19H26N4O10 |

|---|---|

Molecular Weight |

470.4 g/mol |

IUPAC Name |

2-[[3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C19H26N4O10/c20-33-11-15(24)21-13-3-1-12(2-4-13)5-14(23(9-18(29)30)10-19(31)32)6-22(7-16(25)26)8-17(27)28/h1-4,14H,5-11,20H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32) |

InChI Key |

RPTLUFBTKFEJOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CON |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl): A Bifunctional Chelator for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelator that plays a critical role in the advancement of targeted therapies and molecular biology research. This molecule uniquely combines the potent metal-chelating properties of ethylenediaminetetraacetic acid (EDTA) with a versatile aminoxy functional group, enabling the stable conjugation of metal ions to a wide range of biomolecules. This guide provides a comprehensive overview of its applications, physicochemical properties, and detailed experimental protocols for its use in bioconjugation, radiolabeling, and affinity cleavage applications.

The core structure features the well-established hexadentate ligand EDTA, capable of forming highly stable complexes with a variety of metal ions. The (S)-1-(4-Aminoxyacetamidobenzyl) moiety provides a reactive handle for covalent attachment to biomolecules. Specifically, the aminoxy group can react with aldehyde or ketone groups on a target biomolecule, such as those generated by the oxidation of carbohydrate moieties on antibodies, to form a stable oxime linkage. This site-specific conjugation capability is a significant advantage in the development of precisely engineered bioconjugates.

Core Applications

The unique properties of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) make it a valuable tool in several key areas of biomedical research and drug development:

-

Targeted Radionuclide Therapy: By chelating therapeutic radioisotopes, this molecule can be conjugated to targeting moieties like monoclonal antibodies or peptides. These antibody-drug conjugates (ADCs) can then deliver a cytotoxic payload of radiation directly to cancer cells, minimizing off-target toxicity.[1][2][3]

-

Affinity Cleavage: When chelated with iron (Fe²⁺), the EDTA complex can generate highly reactive hydroxyl radicals in the presence of a reducing agent.[4][5][6][7] If the chelator is attached to a DNA-binding molecule or a protein, these radicals can cleave the DNA or protein backbone in close proximity to the binding site. This technique, known as affinity cleavage, is a powerful tool for mapping the binding sites of small molecules and proteins on nucleic acids and for probing protein structure.[4][6][7][8][9]

-

Diagnostic Imaging: By chelating diagnostic radioisotopes (e.g., Indium-111), this bifunctional chelator can be used to create imaging agents for SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) when conjugated to a targeting biomolecule.

Physicochemical and Chelation Properties

Physicochemical Data

The table below summarizes the key physicochemical properties of the closely related parent compound, p-aminobenzyl-EDTA. These values provide a reasonable approximation for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₃N₃O₈ | [10] |

| Molecular Weight | 397.38 g/mol | [10] |

| Appearance | White to off-white powder | General Knowledge |

| Solubility | Soluble in aqueous solutions at neutral and alkaline pH | General Knowledge |

| Storage Temperature | -20°C | [11] |

Metal Ion Stability Constants

The stability of the metal-chelator complex is crucial for its in vivo applications, as dissociation of the metal ion can lead to toxicity and off-target effects. The following table presents the logarithm of the formation constants (log K) for EDTA with various metal ions. These values are indicative of the high affinity of the EDTA core for these metals.

| Metal Ion | log K | Conditions | Source |

| Fe³⁺ | 25.1 | 20°C, 0.1 M KCl | [12][13] |

| Fe²⁺ | 14.3 | 20°C, 0.1 M KCl | [12][13] |

| In³⁺ | 24.9 | 20°C, 0.1 M KCl | [12] |

| Ga³⁺ | 20.3 | 20°C, 0.1 M KCl | [12] |

| Y³⁺ | 18.1 | 20°C, 0.1 M KCl | [12] |

| Cu²⁺ | 18.8 | 20°C, 0.1 M KCl | [12][13] |

| Zn²⁺ | 16.5 | 20°C, 0.1 M KCl | [12][13] |

| Pb²⁺ | 18.0 | 20°C, 0.1 M KCl | [12][13] |

Experimental Protocols

The following sections provide detailed methodologies for the key applications of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). These protocols are based on established procedures for similar bifunctional chelators and should be optimized for specific applications.

Protocol 1: Site-Specific Conjugation to an Antibody via Oxime Ligation

This protocol describes the conjugation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to a monoclonal antibody (mAb) that has been engineered or post-translationally modified to contain an aldehyde or ketone group. A common method is the mild oxidation of the carbohydrate moieties in the Fc region of the antibody.[14]

Materials:

-

Monoclonal antibody (mAb)

-

Sodium periodate (B1199274) (NaIO₄)

-

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

-

Aniline (B41778) (as a catalyst)

-

Phosphate-buffered saline (PBS), pH 6.0 and 7.4

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

-

Spectrophotometer

Procedure:

-

Antibody Oxidation: a. Prepare a solution of the mAb in PBS, pH 7.4. b. Add a freshly prepared solution of sodium periodate to the mAb solution to a final concentration of 1 mM. c. Incubate the reaction in the dark at 4°C for 30 minutes. d. Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 10 minutes at 4°C. e. Remove excess periodate and glycerol by buffer exchange into PBS, pH 6.0, using an SEC column.

-

Oxime Ligation: a. To the oxidized antibody solution, add a 50-fold molar excess of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). b. Add aniline to a final concentration of 10 mM. c. Incubate the reaction at room temperature for 4-6 hours with gentle mixing. d. Purify the resulting antibody-chelator conjugate by SEC using PBS, pH 7.4, to remove unreacted chelator and catalyst.

-

Characterization: a. Determine the protein concentration of the conjugate using a spectrophotometer at 280 nm. b. The number of chelators per antibody (chelator-to-antibody ratio, CAR) can be determined using mass spectrometry or by radiolabeling with a tracer metal and measuring the specific activity.

Protocol 2: Radiolabeling of an Antibody-EDTA Conjugate with Indium-111

This protocol outlines the procedure for radiolabeling the antibody-EDTA conjugate with the diagnostic radioisotope Indium-111 (¹¹¹In).

Materials:

-

Antibody-EDTA conjugate from Protocol 1

-

¹¹¹InCl₃ in 0.05 M HCl

-

Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5)

-

DTPA (diethylenetriaminepentaacetic acid) solution (50 mM)

-

Instant thin-layer chromatography (ITLC) strips

-

Saline as the mobile phase

-

Gamma counter

Procedure:

-

Radiolabeling Reaction: a. In a sterile, metal-free microcentrifuge tube, add the antibody-EDTA conjugate (e.g., 100 µg) to the ammonium acetate buffer. b. Add the ¹¹¹InCl₃ solution (e.g., 1-5 mCi) to the antibody-chelator solution. c. Gently mix and incubate at 37°C for 1 hour.[15]

-

Quenching and Purification: a. After incubation, add a 10-fold molar excess of DTPA solution to chelate any unbound ¹¹¹In. b. Incubate for an additional 10 minutes at room temperature. c. Purify the radiolabeled antibody from free ¹¹¹In-DTPA using an SEC column pre-equilibrated with PBS, pH 7.4.

-

Quality Control: a. Determine the radiochemical purity (RCP) of the final product using ITLC with saline as the mobile phase. The radiolabeled antibody will remain at the origin, while free ¹¹¹In-DTPA will migrate with the solvent front. b. Calculate the RCP by measuring the radioactivity in each section using a gamma counter. An RCP of >95% is generally required for in vivo use.

Protocol 3: Affinity Cleavage of DNA using an Iron-EDTA Conjugate

This protocol describes a general procedure for performing a DNA affinity cleavage experiment using a DNA-binding molecule conjugated to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) and chelated with Fe(II).

Materials:

-

DNA fragment of interest, 5'-end labeled with ³²P

-

DNA-binding molecule conjugated to EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

-

Ammonium iron(II) sulfate (B86663)

-

Sodium ascorbate (B8700270) or dithiothreitol (B142953) (DTT)

-

Hydrogen peroxide (H₂O₂)

-

Tris-HCl buffer (pH 7.4)

-

Calf thymus DNA (as a non-specific competitor)

-

Loading dye for polyacrylamide gels

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager

Procedure:

-

Binding Reaction: a. In a microcentrifuge tube, combine the ³²P-labeled DNA, the DNA-binding molecule-EDTA conjugate, and non-specific competitor DNA in the Tris-HCl buffer. b. Incubate at room temperature for 1 hour to allow for binding equilibrium to be reached.

-

Cleavage Reaction: a. To initiate the cleavage reaction, add ammonium iron(II) sulfate to a final concentration of 10 µM, followed by sodium ascorbate or DTT to a final concentration of 10 mM.[4] b. Add hydrogen peroxide to a final concentration of 0.04%. c. Incubate at room temperature for a defined period (e.g., 1-5 minutes). The optimal time should be determined empirically.

-

Reaction Quenching and Analysis: a. Stop the reaction by adding a quench solution (e.g., thiourea (B124793) or ethanol (B145695) precipitation). b. Lyophilize the samples and resuspend in loading dye. c. Separate the DNA fragments by denaturing PAGE. d. Visualize the cleavage pattern using a phosphorimager. The cleavage sites will appear as bands on the autoradiogram, indicating the binding location of the conjugate.

Visualizations

Bioconjugation and Radiolabeling Workflow

Caption: Workflow for the site-specific conjugation and radiolabeling of a monoclonal antibody.

Affinity Cleavage Experimental Workflow

Caption: Step-by-step workflow for a DNA affinity cleavage experiment.

References

- 1. Targeted Radionuclide Therapy - Advancing Nuclear Medicine Through Innovation - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | A brief overview of targeted radionuclide therapy trials in 2022 [frontiersin.org]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Cleavage of DNA with methidiumpropyl-EDTA-iron(II): reaction conditions and product analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dervan.caltech.edu [dervan.caltech.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sequence-specific cleavage of single-stranded DNA: oligodeoxynucleotide-EDTA X Fe(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Directed Cleavage of DNA by Protein-Fe(II) EDTA Conjugates Within Model Chromatin Complexes | Springer Nature Experiments [experiments.springernature.com]

- 10. medkoo.com [medkoo.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 14. Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid, a bifunctional chelating agent of significant interest in the development of targeted radiopharmaceuticals and other advanced therapeutic and diagnostic agents. Due to the limited availability of a complete, published protocol for this specific molecule, this guide outlines a conceptual multi-step synthesis based on established organic chemistry principles and published procedures for analogous compounds.

Introduction

(S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid (p-NH₂-Bn-EDTA-AO) is a derivative of ethylenediaminetetraacetic acid (EDTA) featuring a chiral benzyl (B1604629) group functionalized with an aminoxyacetamido moiety. This structural design incorporates a potent metal-chelating core (EDTA) with a versatile reactive handle (the aminoxy group). The aminoxy group allows for the specific and efficient conjugation to molecules containing aldehyde or ketone functionalities, a common strategy for linking the chelator to targeting vectors such as antibodies, peptides, or nanoparticles.[1][2] The stereochemistry at the benzylic position can influence the conformation of the chelate and its interaction with biological systems.

The primary application of such bifunctional chelators lies in nuclear medicine, where they are used to stably complex radioactive metal ions for use in positron emission tomography (PET), single-photon emission computed tomography (SPECT), or targeted radiotherapy.[3][4] The stability of the metal-chelator complex is paramount to prevent the release of the radionuclide in vivo, which could lead to off-target toxicity.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to (S)-1-(4-Aminoxyacetamidobenzyl)ethylenediaminetetraacetic acid is proposed in a multi-step sequence starting from a commercially available chiral precursor. The overall strategy involves the sequential construction of the ethylenediamine (B42938) backbone, introduction of the EDTA chelating arms with protecting groups, modification of the aromatic ring, and final deprotection.

References

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases lack specific experimental data on the precise mechanism of action, signaling pathways, and quantitative metrics for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). This guide, therefore, elucidates its core mechanism based on an analysis of its chemical structure and the well-established functions of its constituent moieties: the ethylenediaminetetraacetic acid (EDTA) core and the (S)-1-(4-Aminoxyacetamidobenzyl) functional group. The principles and protocols described are based on established methodologies for similar bifunctional chelating agents.

Executive Summary

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent designed for advanced applications in biological research and drug development. Its structure comprises two key components: a powerful hexadentate chelator, EDTA, capable of forming highly stable complexes with a wide range of metal ions, and a functionalized benzyl (B1604629) linker that enables covalent attachment to biomolecules. This dual-functionality positions the molecule as a versatile tool for targeted delivery of metals for therapeutic or diagnostic purposes, and for the specific labeling and detection of biological targets. The core mechanism of action is twofold: the sequestration of a metal ion by the EDTA moiety and the targeted delivery facilitated by the biomolecule to which the benzyl linker is attached.

Core Mechanism of Action: Chelation via the EDTA Moiety

The primary function of the EDTA core is to sequester metal ions. EDTA is a hexadentate ligand, meaning it has six points of attachment (four carboxylate groups and two nitrogen atoms) to a single metal ion. This multi-point binding results in the formation of a highly stable, ring-like structure known as a chelate complex.[1] This complex is significantly more stable and water-soluble than the free metal ion.[1]

The formation of the metal-EDTA complex prevents the metal ion from engaging in other chemical reactions, which is the basis for its use in chelation therapy to remove toxic heavy metals from the body and as a stabilizer in pharmaceutical formulations to prevent metal-catalyzed degradation.[2][3]

Diagram of Chelation

Caption: The EDTA core chelates a metal ion to form a stable complex.

The Role of the (S)-1-(4-Aminoxyacetamidobenzyl) Linker

This component of the molecule acts as a bifunctional linker, providing a reactive handle for conjugation to other molecules without compromising the chelating ability of the EDTA core. Bifunctional chelators are essential in modern medicine, particularly in the development of targeted radiopharmaceuticals and antibody-drug conjugates.[2][4]

-

Aminoxy Group: The aminoxy (-O-NH2) group is a highly useful functional group in bioconjugation chemistry. It can react specifically with aldehyde or ketone groups on a target biomolecule (often introduced through chemical modification) to form a stable oxime linkage.[5]

-

Benzyl Group: The rigid benzyl ring provides a stable scaffold and spacer, separating the bulky EDTA-metal complex from the conjugated biomolecule. This spacing is crucial to minimize steric hindrance and preserve the biological activity and binding affinity of the targeting molecule.[6]

-

Acetamido Group: This group connects the aminoxy functionality to the benzyl ring, providing a stable amide bond.

Diagram of Bifunctional Chelator Concept

Caption: The bifunctional nature allows chelation and conjugation for targeting.

Hypothesized Mechanism of Action in a Biological Context

When conjugated to a targeting moiety, EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) can deliver a chelated metal ion to a specific site in the body. The overall mechanism involves:

-

Chelation: The EDTA core is loaded with a metal ion of interest. This could be a radioisotope for therapy (e.g., Lutetium-177, Yttrium-90) or imaging (e.g., Gallium-68, Copper-64), or a metal with other therapeutic properties.[2][4]

-

Conjugation: The aminoxy group on the linker is reacted with a targeting biomolecule, such as a monoclonal antibody that recognizes a tumor-specific antigen.

-

Systemic Administration & Targeting: The resulting conjugate is administered, circulates in the body, and the targeting moiety binds to its specific biological target (e.g., a receptor on a cancer cell).

-

Therapeutic/Diagnostic Effect: The localized metal ion exerts its effect. In the case of a radioisotope, it delivers a cytotoxic dose of radiation directly to the target cells, minimizing damage to healthy tissue. For imaging, the localized radioactivity is detected by PET or SPECT scanners.

Signaling Pathway for Targeted Radionuclide Therapy

Caption: Targeted delivery of a radionuclide leading to cell death.

Quantitative Data

As no specific experimental data for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is publicly available, the following table presents general data for EDTA to illustrate the typical properties of the chelating core.

| Property | Description |

| Metal Ion Affinity | EDTA forms highly stable complexes with most di- and trivalent metal ions. The stability of these complexes, indicated by the formation constant (log K), varies depending on the metal. For example, log K values are approximately 25 for Fe(III), 18 for Cu(II), and 16 for Pb(II). |

| Stoichiometry | EDTA typically binds to metal ions in a 1:1 molar ratio. |

| Solubility | Metal-EDTA complexes are generally highly soluble in water, which facilitates their excretion from the body.[3] |

| Biocompatibility | The calcium disodium (B8443419) salt of EDTA (CaNa2EDTA) is used clinically for heavy metal poisoning, indicating its biocompatibility when used appropriately.[7] |

Experimental Protocols

The following are generalized protocols for key experiments involving a bifunctional chelator like EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

Protocol: Conjugation to an Antibody

This protocol describes the conjugation of the aminoxy-functionalized chelator to an antibody that has been engineered or modified to contain an aldehyde group.

-

Antibody Preparation: Modify the antibody to introduce an aldehyde group. This can be achieved by mild oxidation of a terminal serine residue or by enzymatic methods. Purify the modified antibody using size-exclusion chromatography.

-

Chelator Preparation: Dissolve EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0-7.0) to a final concentration of 10-20 mM.

-

Conjugation Reaction: Mix the modified antibody with a 10- to 50-fold molar excess of the chelator solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Purification: Remove the excess, unconjugated chelator from the antibody-chelator conjugate using dialysis or size-exclusion chromatography.

-

Characterization: Determine the number of chelators conjugated per antibody molecule (chelator-to-antibody ratio) using mass spectrometry or by chelating a radioactive metal and measuring the specific activity.

Protocol: Radiolabeling of the Conjugate

This protocol describes the labeling of the antibody-chelator conjugate with a metallic radioisotope.

-

Buffer Preparation: Prepare a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5). All buffers and vials must be free of contaminating metals.

-

Reaction Setup: In a shielded vial, add the antibody-chelator conjugate to the buffer.

-

Radiolabeling: Add the radioisotope (e.g., ⁶⁸GaCl₃ in HCl) to the conjugate solution. The amount of radioisotope will depend on the desired specific activity.

-

Incubation: Incubate the reaction mixture at an optimized temperature (e.g., 37-95°C) for 15-30 minutes. The optimal temperature and time depend on the specific chelator and radioisotope.

-

Quality Control: Determine the radiochemical purity of the labeled conjugate using instant thin-layer chromatography (ITLC) or radio-HPLC to separate the labeled antibody from the free radioisotope.

-

Purification (if necessary): If the radiochemical purity is below the required threshold (typically >95%), purify the labeled conjugate using a size-exclusion column.

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Bismuth chelation for targeted alpha therapy: Current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chelating Agents - CD Bioparticles [cd-bioparticles.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of aminooxy and N-alkylaminooxy amines for use in bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of aromatic rings in the molecular recognition of aminoglycoside antibiotics: implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

properties of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

An In-Depth Technical Guide on EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

This technical guide provides a comprehensive overview of the properties, functionalities, and potential applications of the bifunctional chelator EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). The information is intended for researchers, scientists, and drug development professionals working in fields such as bioconjugation, radiopharmaceuticals, and medical imaging.

Core Properties

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a specialized chemical reagent designed for the site-specific labeling of biomolecules with metal ions. It integrates two key functional components: a hexadentate EDTA core for strong chelation of various metal ions and an aminoxy-functionalized linker for covalent attachment to target molecules.

Chemical and Physical Properties

The fundamental are summarized below. This information is based on publicly available data.[1]

| Property | Value |

| IUPAC Name | 2-[[3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid |

| Molecular Formula | C19H26N4O10 |

| Molecular Weight | 470.4 g/mol |

| CAS Number | 1217704-71-6[2] |

| Appearance | White to off-white solid (expected) |

| Solubility | Soluble in aqueous solutions, particularly at neutral to alkaline pH (expected) |

Functional Characteristics

The utility of this molecule stems from its dual functionality: robust metal chelation and specific bioconjugation capabilities.

Metal Chelation

The core of the molecule is ethylenediaminetetraacetic acid (EDTA), a well-established and versatile chelating agent. EDTA can form stable, 1:1 complexes with a wide range of di- and trivalent metal ions. This property is crucial for applications in radiolabeling, where a radioactive metal isotope is securely held by the chelator.

Table of Logarithmic Stability Constants (log K) for EDTA with Selected Metal Ions:

| Metal Ion | log K |

| Ga³⁺ | 20.3 |

| In³⁺ | 24.9 |

| Y³⁺ | 18.1 |

| Lu³⁺ | 19.8 |

| Cu²⁺ | 18.8 |

| Zn²⁺ | 16.5 |

| Pb²⁺ | 18.0 |

| ⁶⁸Ga³⁺ | ~21 |

Note: These values are for EDTA and may vary slightly for the modified structure.

The high stability of these complexes is critical for in vivo applications to prevent the release of the free metal ion, which can be toxic or lead to non-specific accumulation in the body.

Bioconjugation via Oxime Ligation

The aminoxyacetamidobenzyl moiety provides a bioorthogonal reactive handle for the covalent attachment of the chelator to a biomolecule of interest. The terminal aminoxy group (-O-NH2) reacts specifically and efficiently with aldehyde or ketone groups to form a stable oxime linkage.

This method of bioconjugation is particularly advantageous for site-specific labeling. For instance, the carbohydrate domains of glycoproteins, such as antibodies, can be mildly oxidized with sodium periodate (B1199274) to generate aldehyde groups. The aminoxy-functionalized chelator can then be selectively conjugated to these sites, leaving the protein's amino acid structure and binding domains unaffected.

Potential Applications in Research and Drug Development

The primary application of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is as a bifunctional linker for the development of targeted radiopharmaceuticals for diagnostic imaging and therapy.

Radiolabeling for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires probes labeled with positron-emitting radionuclides. Gallium-68 (⁶⁸Ga) is a commonly used PET isotope that can be chelated by EDTA. By conjugating EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) to a targeting vector (e.g., a peptide or antibody) that recognizes a specific biological target (e.g., a tumor-associated receptor), a ⁶⁸Ga-labeled PET imaging agent can be developed.

Targeted Radionuclide Therapy

For therapeutic applications, the EDTA core can be used to chelate therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y). When conjugated to a targeting molecule, the resulting radiopharmaceutical can deliver a cytotoxic radiation dose directly to diseased cells, minimizing damage to healthy tissues.

Experimental Protocols (Proposed)

The following are proposed, general protocols for the use of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl). Optimization will be required for specific applications.

Protocol for Conjugation to an Aldehyde-Containing Protein

-

Preparation of the Aldehyde-Containing Protein:

-

For glycoproteins, dissolve the protein in an appropriate buffer (e.g., PBS, pH 7.4).

-

Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.

-

Incubate the reaction in the dark at 4°C for 30 minutes.

-

Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM.

-

Remove excess periodate and byproducts by buffer exchange using a desalting column or dialysis.

-

-

Conjugation Reaction:

-

Dissolve EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5).

-

Add a 50- to 100-fold molar excess of the aminoxy-chelator to the aldehyde-containing protein.

-

For aniline-catalyzed reactions, add aniline (B41778) to a final concentration of 10-100 mM.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

-

-

Purification of the Conjugate:

-

Remove unreacted chelator and other small molecules by size-exclusion chromatography, dialysis, or tangential flow filtration.

-

Characterize the final conjugate by methods such as mass spectrometry and UV-Vis spectroscopy.

-

Protocol for Radiolabeling with Gallium-68

-

Preparation of ⁶⁸Ga:

-

Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Adjust the pH of the eluate to 4.0-4.5 using a sodium acetate buffer.

-

-

Radiolabeling Reaction:

-

Add the pH-adjusted ⁶⁸Ga solution to the purified chelator-biomolecule conjugate (typically 10-50 µg).

-

Incubate the reaction at room temperature or with gentle heating (e.g., 95°C) for 5-15 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity of the final product using methods such as radio-TLC or radio-HPLC.

-

Perform a final sterile filtration of the product before in vivo use.

-

Visualizations

The following diagrams illustrate the key concepts and workflows associated with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

Caption: Workflow for bioconjugation and radiolabeling.

Caption: Oxime ligation reaction scheme.

Caption: Chelation of a metal ion by the EDTA core.

References

In-Depth Technical Guide: EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent of significant interest in the field of bioconjugation and drug development. This molecule incorporates the powerful hexadentate chelating properties of ethylenediaminetetraacetic acid (EDTA) with a reactive aminoxy group. This unique combination allows for the stable chelation of a wide range of metal ions while providing a specific functional handle for covalent attachment to biomolecules, such as proteins, peptides, and antibodies. The aminoxy group facilitates highly efficient and chemoselective ligation to aldehyde or ketone moieties, forming a stable oxime bond. This technical guide provides a comprehensive overview of the structure, properties, and applications of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl), with a focus on its use in creating targeted therapeutic and diagnostic agents.

Core Structure and Chemical Properties

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a derivative of EDTA, featuring a benzyl (B1604629) group at the C1 position of the ethylenediamine (B42938) backbone, which is further functionalized with an aminoxyacetamido group at the para position. The "(S)" designation indicates the stereochemistry at the chiral carbon in the ethylenediamine backbone.

Chemical Structure:

-

IUPAC Name: 2-[[3-[4-[(2-aminooxyacetyl)amino]phenyl]-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid[1]

-

Molecular Formula: C₁₉H₂₆N₄O₁₀[1]

-

Molecular Weight: 470.4 g/mol [1]

The core of the molecule is the EDTA framework, which consists of two amine groups and four carboxylic acid groups. This structure allows it to wrap around and form highly stable, water-soluble complexes with a variety of metal ions. The aminoxy group (-O-NH₂) provides a bioorthogonal reactive handle for conjugation to molecules containing aldehyde or ketone groups.

Quantitative Data: Stability of Metal-EDTA Complexes

| Metal Ion | Stability Constant (log K) |

| Fe³⁺ | 25.1 |

| Cu²⁺ | 18.8 |

| Ni²⁺ | 18.4 |

| Pb²⁺ | 18.0 |

| Zn²⁺ | 16.5 |

| Co²⁺ | 16.5 |

| Cd²⁺ | 16.5 |

| Fe²⁺ | 14.3 |

| Mn²⁺ | 13.9 |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

Data sourced from various studies on metal-EDTA complex stability.[2][3][4] It is important to note that the stability of these complexes can be influenced by pH.

Experimental Protocols

Synthesis of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

A specific, detailed synthesis protocol for this exact molecule is not publicly available. However, a plausible synthetic route can be adapted from the synthesis of similar p-aminobenzyl-EDTA derivatives.[5] The general strategy involves the synthesis of (S)-1-(4-nitrobenzyl)ethylenediamine, followed by carboxymethylation to form the EDTA core, reduction of the nitro group to an amine, and subsequent acylation with an aminoxy-containing activated ester.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl).

Bioconjugation via Oxime Ligation

The aminoxy group of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) reacts with aldehydes or ketones on a target biomolecule to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. The reaction rate can be significantly enhanced by the use of an aniline (B41778) catalyst.[6][7][8]

Protocol for Protein Conjugation:

-

Preparation of Aldehyde/Ketone-functionalized Protein: The target protein must first be modified to introduce a reactive carbonyl group. This can be achieved through various methods, such as mild periodate (B1199274) oxidation of N-terminal serine residues or by incorporating unnatural amino acids containing a ketone or aldehyde moiety.

-

Ligation Reaction:

-

Dissolve the aldehyde/ketone-functionalized protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

-

Prepare a stock solution of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in the same buffer.

-

Add a 50-fold molar excess of the EDTA derivative to the protein solution.

-

To catalyze the reaction, add a freshly prepared solution of aniline or m-phenylenediamine (B132917) to a final concentration of 10-100 mM.[6][7]

-

Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Purification: Remove the excess unreacted EDTA derivative and catalyst from the conjugated protein using size-exclusion chromatography or dialysis.

-

Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (if the target protein or a co-label has a characteristic absorbance).

References

- 1. EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) | C19H26N4O10 | CID 74602725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]

- 4. laboratorynotes.com [laboratorynotes.com]

- 5. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chelating Properties of Aminoxyacetamidobenzyl EDTA and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chelating properties of aminoxyacetamidobenzyl EDTA, a bifunctional chelator of significant interest in drug development and bioconjugation. Due to the limited availability of specific data for aminoxyacetamidobenzyl EDTA, this guide leverages data from the closely related and structurally similar analog, p-aminobenzyl-EDTA, alongside the foundational chelating characteristics of the parent molecule, ethylenediaminetetraacetic acid (EDTA). The functional linker groups in these molecules are sufficiently distant from the metal-coordinating atoms, suggesting that their influence on the intrinsic chelating properties of the EDTA core is minimal.

Introduction to Bifunctional EDTA Chelators

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand renowned for its ability to form stable, water-soluble complexes with a wide range of metal ions. Bifunctional derivatives of EDTA, such as aminoxyacetamidobenzyl EDTA and p-aminobenzyl-EDTA, retain this potent chelating capability while incorporating a reactive functional group. This "linker" allows for the covalent attachment of the chelator to biomolecules, such as peptides, proteins, and antibodies.[1][2] This dual functionality is pivotal for applications in targeted drug delivery, diagnostic imaging, and as affinity cleaving reagents.[1][3] The aminoxy group, in particular, is valuable for its ability to react with aldehydes and ketones to form stable oxime linkages, a common strategy in bioconjugation.[4]

Quantitative Data on Metal Ion Chelation

The stability of metal-EDTA complexes is quantified by the formation constant (Kf), also referred to as the stability constant. A higher log(Kf) value indicates a more stable complex. The following tables summarize the stability constants for EDTA with various physiologically and pharmaceutically relevant metal ions. These values are considered a reliable baseline for estimating the chelating behavior of its bifunctional analogs.

Table 1: Stability Constants (log Kf) of EDTA Complexes with Divalent Metal Ions [5][6]

| Metal Ion | log Kf |

| Ca2+ | 10.7 |

| Mg2+ | 8.7 |

| Mn2+ | 13.9 |

| Fe2+ | 14.3 |

| Co2+ | 16.5 |

| Ni2+ | 18.4 |

| Cu2+ | 18.8 |

| Zn2+ | 16.5 |

| Cd2+ | 16.5 |

| Pb2+ | 18.0 |

Table 2: Stability Constants (log Kf) of EDTA Complexes with Trivalent and Other Metal Ions [5]

| Metal Ion | log Kf |

| Al3+ | 16.4 |

| Fe3+ | 25.1 |

| Cr3+ | 23.0 |

| Hg2+ | 21.5 |

| Sr2+ | 8.7 |

| Ba2+ | 7.8 |

Note: These values are generally determined at 20-25 °C and an ionic strength of 0.1 M. The conditional stability constant is pH-dependent.[7]

Experimental Protocols for Characterization of Chelating Properties

The determination of stability constants for metal-chelator complexes is crucial for understanding their efficacy and behavior in biological systems. The following are detailed methodologies for key experiments.

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[8][9][10]

Principle: The formation of a metal complex involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration (pH) of the solution. By titrating a solution containing the metal ion and the chelator with a standard base and monitoring the pH, the formation curve of the complex can be generated.

Detailed Methodology:

-

Solution Preparation:

-

Prepare a standardized solution of the chelator (e.g., 0.01 M aminoxyacetamidobenzyl EDTA).

-

Prepare a standardized solution of the metal salt of interest (e.g., 0.01 M CuSO4).

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) and a carbonate-free strong base (e.g., 0.1 M NaOH).

-

Prepare a background electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KCl).

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

In a thermostated titration vessel, place a solution containing the chelator, the metal ion, and the strong acid in the background electrolyte.

-

Titrate the solution with the standardized strong base, adding small increments.

-

Record the pH value after each addition, ensuring equilibrium is reached.

-

Perform a separate titration of the chelator in the absence of the metal ion to determine its protonation constants.

-

-

Data Analysis:

-

Plot the pH versus the volume of base added to obtain the titration curves.

-

Calculate the average number of protons bound per ligand molecule (n̄A) and the average number of ligand molecules bound per metal ion (n̄).

-

Use computational software (e.g., HYPERQUAD) to refine the stability constants from the titration data.[11]

-

Spectrophotometry is a widely used method for studying complex formation, particularly when the complex has a distinct absorption spectrum.[12][13][14][15][16]

Principle: If the metal-ligand complex absorbs light at a wavelength where the free metal ion and ligand do not, the absorbance can be used to determine the concentration of the complex at equilibrium.

Detailed Methodology (Method of Continuous Variations - Job's Plot):

-

Solution Preparation:

-

Prepare equimolar stock solutions of the metal ion and the chelator.

-

Prepare a series of solutions with a constant total concentration of metal and chelator, but with varying mole fractions of each. The total volume should be kept constant.

-

-

Spectrophotometric Measurement:

-

Determine the wavelength of maximum absorbance (λmax) for the metal-chelator complex.

-

Measure the absorbance of each solution at the λmax.

-

-

Data Analysis:

-

Plot the absorbance versus the mole fraction of the ligand.

-

The plot will consist of two linear portions that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex.

-

The stability constant can be calculated from the absorbance data and the known initial concentrations of the metal and ligand.

-

Mandatory Visualizations

Caption: Synthetic pathway for p-aminobenzyl-EDTA.

Caption: Schematic of EDTA chelating a metal ion.

Caption: Workflow for determining metal-chelator stability constants.

Applications in Drug Development

The ability to conjugate aminoxyacetamidobenzyl EDTA and its analogs to biomolecules opens up a vast array of applications in drug development:

-

Targeted Radionuclide Therapy: By attaching a chelator to a tumor-targeting antibody, a therapeutic radioisotope can be delivered specifically to cancer cells, minimizing off-target toxicity.

-

Diagnostic Imaging: Chelated paramagnetic metal ions (e.g., Gd3+ for MRI) or positron-emitting isotopes (e.g., 68Ga, 64Cu for PET) can be targeted to specific tissues or organs for enhanced imaging contrast.

-

Heavy Metal Detoxification: While not a primary application for the bifunctional variants, the strong chelating nature of the EDTA core is the basis for its use in treating heavy metal poisoning.[6]

-

Affinity Cleavage: When complexed with a redox-active metal ion like Fe2+, the EDTA moiety can generate localized hydroxyl radicals, leading to the cleavage of nearby biomolecules. This can be used to map binding sites on proteins or nucleic acids.[1]

Conclusion

Aminoxyacetamidobenzyl EDTA represents a powerful tool in the arsenal (B13267) of medicinal chemists and drug development professionals. Its robust chelating properties, inherited from the EDTA scaffold, combined with a versatile functional group for bioconjugation, enable the targeted delivery of metal ions for therapeutic and diagnostic purposes. While direct quantitative data for this specific derivative is emerging, the well-established characteristics of EDTA and its close analogs provide a solid foundation for its application and further research. The experimental protocols detailed herein offer a clear pathway for the characterization of its metal complexes, ensuring its effective and predictable performance in complex biological systems.

References

- 1. Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medkoo.com [medkoo.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]

- 6. Determination of conditional stability constants for some divalent transition metal ion-EDTA complexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Potentiometric determination of aminal stability constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. materialsciencetech.com [materialsciencetech.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. tandfonline.com [tandfonline.com]

- 15. curresweb.com [curresweb.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Affinity Cleaving Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Affinity Cleaving Agents

Affinity cleaving agents are synthetic molecules designed to bind to a specific biological target and induce cleavage of that target or a nearby molecule. This targeted cleavage provides a powerful tool for footprinting the binding sites of ligands on DNA, RNA, and proteins, as well as for the development of novel therapeutics. The fundamental design of an affinity cleaving agent consists of two key components: a recognition element that provides binding affinity and specificity for the target biomolecule, and a cleaving moiety that, under specific conditions, generates a reactive species to break covalent bonds.

The versatility of this approach lies in the ability to interchange both the recognition element and the cleaving moiety to create agents with tailored specificities and mechanisms of action. This guide will provide a comprehensive overview of the core principles, design considerations, synthesis, and applications of affinity cleaving agents, with a focus on their utility in research and drug development.

Classification of Affinity Cleaving Agents

Affinity cleaving agents can be broadly classified based on their cleaving mechanism and the nature of their recognition element.

Classification by Cleavage Mechanism

The cleavage of the target biomolecule is typically achieved through one of three primary mechanisms:

-

Oxidative Cleavage: This is the most common mechanism, where the cleaving moiety generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), in close proximity to the binding site. These radicals then abstract hydrogen atoms from the sugar-phosphate backbone of nucleic acids or from the polypeptide chain of proteins, leading to strand scission or backbone cleavage. A classic example is the Fe(II)-EDTA complex, which, in the presence of a reducing agent and molecular oxygen, produces hydroxyl radicals via the Fenton reaction.

-

Hydrolytic Cleavage: These agents catalyze the hydrolysis of phosphodiester bonds in nucleic acids or peptide bonds in proteins. This mechanism mimics the action of natural nucleases and proteases. The cleaving moieties are often metal complexes that can activate a water molecule for nucleophilic attack on the scissile bond.

-

Photoinduced Cleavage: This class of agents incorporates a photosensitizer as the cleaving moiety. Upon irradiation with light of a specific wavelength, the photosensitizer is excited and can either directly react with the target or transfer its energy to molecular oxygen to generate singlet oxygen (¹O₂), a potent oxidizing agent that can induce cleavage. This approach offers excellent spatial and temporal control over the cleavage reaction.

Classification by Recognition Element

The recognition element dictates the target specificity of the affinity cleaving agent. Common recognition elements include:

-

DNA Binders: Small molecules that bind to the minor or major groove of DNA, or intercalate between base pairs. Examples include distamycin, netropsin, and actinomycin (B1170597) D.

-

RNA Binders: Molecules that can recognize specific RNA secondary or tertiary structures, such as hairpins, bulges, or pseudoknots.

-

Protein Binders: These can be small molecule inhibitors, peptides, or even engineered protein domains that bind to specific sites on a target protein.

-

Oligonucleotides: Short DNA or RNA sequences that can bind to complementary sequences in target nucleic acids through Watson-Crick base pairing, forming duplexes or triplexes.

Design and Synthesis of Affinity Cleaving Agents

The design of an effective affinity cleaving agent requires careful consideration of the linker connecting the recognition element and the cleaving moiety, as it can influence both binding affinity and cleavage efficiency. The synthesis is typically a multi-step process involving the separate synthesis of the recognition element and the cleaving moiety, followed by their conjugation.

Synthesis of an Fe-EDTA-DNA Binder

A common strategy for creating DNA affinity cleaving agents is to conjugate Fe(II)-EDTA to a DNA binding molecule. The following diagram illustrates a generalized synthetic scheme for attaching Fe-EDTA to a DNA binder.

basic principles of incorporating chelators into peptides

An In-depth Technical Guide to the Core Principles of Incorporating Chelators into Peptides

For researchers, scientists, and drug development professionals, the conjugation of chelators to peptides is a critical process in the creation of targeted radiopharmaceuticals for imaging and therapy. This guide provides a technical overview of the fundamental principles, methodologies, and data involved in creating stable and effective peptide-chelator conjugates.

Introduction to Peptide-Chelator Conjugates

Peptides, with their high specificity and biological activity, are excellent vectors for delivering payloads to specific targets in the body. When the payload is a metallic radionuclide, a chelator is required to securely bind the metal ion to the peptide. The resulting peptide-chelator conjugate can then be used for applications such as Positron Emission Tomography (PET) imaging, Single-Photon Emission Computed Tomography (SPECT) imaging, or targeted radionuclide therapy.

The choice of chelator is dictated by the specific metal ion to be used, the required in vivo stability, and the conjugation chemistry compatible with the peptide. Common chelators include macrocyclic compounds like DOTA and NOTA, and acyclic chelators like DTPA.

Common Chelators and Their Properties

The selection of a suitable chelator is a crucial step in the design of a metallopeptide. This choice is primarily governed by the radionuclide of interest and the desired in vivo stability of the complex. The table below summarizes key properties of commonly used chelators in peptide conjugation.

| Chelator | Common Radionuclides | Typical Labeling Conditions | Key Features |

| DOTA | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu | 90-95°C, 10-30 min, pH 3.5-5.5 | High kinetic inertness, versatile for therapy and diagnostics. |

| NOTA | ⁶⁸Ga, ⁶⁴Cu, ¹⁸F-AlF | Room temp, 5-15 min, pH 4.0-5.5 | Faster and milder labeling than DOTA, particularly for ⁶⁸Ga. |

| DTPA | ¹¹¹In, ⁹⁰Y, ¹⁷⁷Lu | Room temp, 20-30 min, pH 4.0-6.0 | Acyclic chelator, faster labeling but lower in vivo stability than macrocycles. |

| TRAP | ⁶⁸Ga | Room temp, <5 min, pH 3.5-4.5 | Tris(hydroxypyridinone) chelator with very fast and efficient ⁶⁸Ga labeling at room temperature. |

| DFO | ⁸⁹Zr | Room temp to 37°C, 30-60 min, pH 7.0-7.5 | Acyclic siderophore with high affinity for Zr(IV), used for ⁸⁹Zr-based immuno-PET. |

General Workflow for Peptide-Chelator Conjugate Synthesis

The synthesis and application of a peptide-chelator conjugate follows a multi-step process, from initial peptide synthesis to final quality control. This workflow ensures the production of a pure and effective product for preclinical or clinical use.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) and Chelator Conjugation

This protocol describes the synthesis of a peptide on a solid support, followed by the conjugation of a bifunctional chelator after cleavage from the resin.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

HBTU/HOBt or similar coupling reagents

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Bifunctional chelator (e.g., DOTA-NHS ester)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Reverse-phase HPLC system

-

Mass spectrometer

Protocol:

-

Peptide Synthesis: The peptide is assembled on the Rink Amide resin using a standard Fmoc-SPPS protocol. Each cycle consists of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the next Fmoc-amino acid using a coupling agent like HBTU in the presence of DIPEA.

-

Cleavage and Deprotection: Once the peptide sequence is complete, the resin is washed thoroughly with DMF and dichloromethane (B109758) (DCM). The peptide is then cleaved from the resin, and all protecting groups are removed by treating the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether. The precipitate is then centrifuged, the ether is decanted, and the crude peptide is washed multiple times with cold ether to remove scavengers. The crude peptide is dried under vacuum.

-

Purification of Crude Peptide: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA. Fractions containing the pure peptide are collected and lyophilized.

-

Chelator Conjugation: The purified peptide is dissolved in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) or an organic solvent like DMSO. The bifunctional chelator (e.g., DOTA-NHS ester) is added in a slight molar excess (e.g., 1.2 equivalents). The reaction is allowed to proceed for 1-4 hours at room temperature.

-

Final Purification: The resulting peptide-chelator conjugate is purified by RP-HPLC to remove any unreacted chelator and peptide.

-

Characterization: The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68

This protocol outlines the steps for radiolabeling a DOTA-conjugated peptide with the positron-emitter Gallium-68 (⁶⁸Ga).

Materials:

-

DOTA-peptide conjugate

-

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate (B1210297) buffer (1 M, pH 4.5)

-

Sterile, metal-free water

-

Heating block

-

Radio-TLC or radio-HPLC system for quality control

Protocol:

-

Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.

-

Buffering: To the ⁶⁸GaCl₃ eluate, add the DOTA-peptide conjugate (typically 10-50 µg) and the sodium acetate buffer to adjust the pH to between 3.5 and 4.5. The final reaction volume is typically kept low (100-500 µL).

-

Incubation: Heat the reaction mixture at 95°C for 10 minutes in a heating block.

-

Quality Control: After incubation, determine the radiochemical purity (RCP) of the resulting ⁶⁸Ga-DOTA-peptide. This is typically done using radio-HPLC or radio-TLC to separate the labeled conjugate from free ⁶⁸Ga. The RCP should typically be >95%.

-

Formulation: If the RCP is acceptable, the product can be formulated in a suitable buffer (e.g., saline or PBS) for in vivo studies.

Key Considerations in Chelator-Peptide Design

The process of incorporating a chelator can influence the biological properties of the peptide. The following diagram illustrates the logical relationships between design choices and their potential impact on the final conjugate's performance.

Methodological & Application

Application Notes and Protocols for EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) is a bifunctional chelating agent designed for facile incorporation into peptides during solid-phase peptide synthesis (SPPS). This reagent combines the potent metal-chelating properties of ethylenediaminetetraacetic acid (EDTA) with a versatile aminoxy functional group. The aminoxy group allows for the straightforward conjugation of the EDTA moiety to a peptide via a stable oxime ligation, a type of "click" chemistry. This approach enables the site-specific introduction of a strong metal-binding site onto a peptide, which is highly valuable for a range of applications in research and drug development.

The key features of this reagent are:

-

Strong Metal Chelation: The EDTA component forms highly stable complexes with a variety of divalent and trivalent metal ions.

-

Site-Specific Incorporation: The aminoxy functionality allows for precise placement of the chelator at a desired location within the peptide sequence, typically at the N-terminus or on a side chain of an amino acid bearing a carbonyl group.

-

Stable Oxime Linkage: The bond formed between the aminoxy group and an aldehyde or ketone is a stable oxime linkage, ensuring the integrity of the peptide-chelator conjugate under physiological conditions.

-

Compatibility with SPPS: The reagent is designed to be compatible with standard solid-phase peptide synthesis protocols.

These characteristics make EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) a powerful tool for creating peptides with tailored metal-binding capabilities for applications such as:

-

Targeted Radiopharmaceuticals: Chelating radioactive metal isotopes for diagnostic imaging or targeted radiotherapy.

-

Affinity Cleavage Agents: Proximity-induced cleavage of proteins or nucleic acids by chelating redox-active metal ions like Fe(II).

-

Biosensors: Developing peptides that can detect the presence of specific metal ions.

-

Modulation of Metalloprotein Activity: Designing peptides that can sequester or deliver metal ions to influence the function of metal-dependent enzymes.

-

Enhanced Drug Delivery: Improving the pharmacokinetic properties of peptide-based drugs.

Experimental Protocols

This section provides detailed protocols for the incorporation of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) into a peptide via oxime ligation following solid-phase peptide synthesis.

Protocol 1: Synthesis of an Aldehyde-Modified Peptide on Solid Support

This protocol describes the synthesis of a peptide with an N-terminal aldehyde group, which will serve as the attachment point for the aminoxy-EDTA reagent.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

Solid-phase peptide synthesis (SPPS) vessel

-

N,N-Dimethylformamide (DMF)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

4-Formylbenzoic acid

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)

-

Diethyl ether

-

HPLC grade acetonitrile (B52724) and water

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using a standard coupling protocol with HBTU/DIPEA or another suitable coupling reagent. Monitor the completion of each coupling step using a qualitative test (e.g., Kaiser test).

-

N-terminal Aldehyde Incorporation: After the final amino acid has been coupled and its Fmoc group removed, couple 4-formylbenzoic acid to the N-terminus.

-

Dissolve 4-formylbenzoic acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and add the solution to the resin.

-

Allow the reaction to proceed for 2 hours at room temperature.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.

-

Purification: Purify the crude aldehyde-modified peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: Oxime Ligation of Aldehyde-Modified Peptide with EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

This protocol describes the conjugation of the purified aldehyde-modified peptide with the aminoxy-EDTA reagent in solution.

Materials:

-

Purified aldehyde-modified peptide

-

EDTA-(S)-1-(4-Aminoxyacetamidobenzyl)

-

Aniline (B41778) buffer (e.g., 100 mM sodium acetate, 200 mM aniline, pH 4.5)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

HPLC grade acetonitrile and water

-

Mass spectrometer

Procedure:

-

Dissolve Reactants:

-

Dissolve the purified aldehyde-modified peptide in a minimal amount of DMSO.

-

Dissolve a 1.2 molar excess of EDTA-(S)-1-(4-Aminoxyacetamidobenzyl) in the aniline buffer.

-

-

Ligation Reaction:

-

Add the peptide solution to the aminoxy-EDTA solution.

-

The final reaction mixture should have a peptide concentration in the low millimolar range.

-

Allow the reaction to proceed at room temperature for 4-16 hours. The reaction can be monitored by RP-HPLC.

-

-

Purification of the Conjugate:

-

Once the reaction is complete, purify the EDTA-peptide conjugate by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

-

-

Characterization:

-

Confirm the identity of the final EDTA-peptide conjugate by mass spectrometry. The expected mass will be the sum of the peptide mass and the EDTA-reagent mass minus the mass of water.

-

Assess the purity of the final product by analytical HPLC.

-

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and purification of EDTA-peptide conjugates. Actual yields and purities will vary depending on the peptide sequence, length, and the specific conditions used.

| Parameter | Typical Value | Method of Determination | Reference |

| Crude Peptide Yield (after cleavage) | 40-70% | Gravimetric analysis | [1] |

| Purity of Aldehyde-Modified Peptide (after HPLC) | >95% | Analytical RP-HPLC | [2] |

| Oxime Ligation Reaction Yield | >90% | RP-HPLC analysis of reaction mixture | [3] |

| Final Purity of EDTA-Peptide Conjugate (after HPLC) | >98% | Analytical RP-HPLC | [2][4] |

| Overall Yield of Purified EDTA-Peptide Conjugate | 10-30% | Based on initial resin loading | Calculated |

Visualizations

Experimental Workflow for Synthesis of EDTA-Peptide Conjugate

Caption: Workflow for the synthesis of EDTA-peptide conjugates.

Logical Relationship of Components

Caption: Component relationships in EDTA-peptide conjugate formation.

Signaling Pathways and Applications

Peptides functionalized with EDTA have significant potential to interact with and modulate cellular signaling pathways that are dependent on metal ions. Metal ions are crucial cofactors for a vast number of proteins and play key roles in signal transduction.[5][6][7]

Modulation of Metalloprotein-Dependent Signaling

Many signaling pathways rely on metalloproteins, such as matrix metalloproteinases (MMPs) in tissue remodeling and cancer metastasis, and zinc-finger transcription factors in gene regulation. By introducing a potent metal chelator like EDTA into a peptide sequence that targets a specific cellular location or protein, it is possible to locally deplete or sequester essential metal ions, thereby inhibiting the activity of these metalloproteins and modulating the downstream signaling cascade. For instance, a peptide designed to localize to the extracellular matrix could inhibit MMP activity by chelating the zinc ions essential for their catalytic function.

Induction of Oxidative Stress and Cell Death

By chelating redox-active metals like iron (Fe²⁺) or copper (Cu²⁺), EDTA-peptide conjugates can be used to generate localized reactive oxygen species (ROS) through Fenton-like chemistry. If the peptide is designed to bind to a specific cellular target, this can lead to site-specific oxidative damage to proteins, lipids, or nucleic acids, ultimately triggering signaling pathways leading to apoptosis or other forms of cell death. This principle is exploited in the design of targeted anticancer therapies.

Probing Metal Ion Homeostasis

EDTA-functionalized peptides can also serve as tools to study the role of metal ion homeostasis in cellular signaling. By creating peptides that can be targeted to specific subcellular compartments (e.g., mitochondria, nucleus), researchers can investigate how fluctuations in metal ion concentrations in these compartments affect various signaling events.

The ability to site-specifically incorporate a powerful metal chelator into a peptide sequence opens up a wide array of possibilities for creating novel research tools and therapeutic agents that can precisely manipulate metal-dependent biological processes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. polypeptide.com [polypeptide.com]

- 5. Metal Ion Signaling in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. General Aspects of Metal Ions as Signaling Agents in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Site-Specific Protein Modification with Aminoxyacetamidobenzyl EDTA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a powerful tool for elucidating protein function, developing novel therapeutics, and creating advanced diagnostic agents. The ability to attach a specific molecule to a precise location on a protein allows for the introduction of probes, drugs, or other functionalities without disrupting the protein's overall structure and function. This document provides detailed application notes and protocols for the site-specific modification of proteins using aminoxyacetamidobenzyl EDTA, a bifunctional molecule that combines a reactive aminooxy group with the potent metal-chelating properties of ethylenediaminetetraacetic acid (EDTA).

The core of this methodology lies in oxime ligation , a highly efficient and bioorthogonal reaction between an aminooxy group and a carbonyl group (aldehyde or ketone).[1] By introducing a carbonyl group at a specific site on a target protein, the aminoxy-functionalized EDTA can be covalently attached, resulting in a protein-EDTA conjugate. This conjugate can then be used for a variety of applications, including targeted metal chelation, protein footprinting, and the development of antibody-drug conjugates.

Principle of the Method

The overall workflow for site-specific protein modification with aminoxyacetamidobenzyl EDTA involves two key steps:

-

Site-Specific Introduction of a Carbonyl Group: A unique reactive handle in the form of an aldehyde or ketone must be introduced into the target protein at the desired modification site. This can be achieved through various methods, such as the use of the formylglycine-generating enzyme (FGE) which recognizes a specific peptide tag and converts a cysteine residue to a formylglycine (an aldehyde-containing residue).[2][3]

-

Oxime Ligation: The carbonyl-containing protein is then reacted with aminoxyacetamidobenzyl EDTA. The aminooxy group of the EDTA derivative nucleophilically attacks the aldehyde or ketone on the protein, forming a stable oxime bond.[1][4] This reaction is highly specific and can be performed under mild, biocompatible conditions. The efficiency of the ligation can be significantly enhanced by the use of catalysts such as aniline (B41778) or its derivatives.[5][6]

Applications

The site-specific conjugation of EDTA to proteins opens up a range of applications in research and drug development:

-

Targeted Drug Delivery: By attaching aminoxyacetamidobenzyl EDTA to a targeting protein, such as a monoclonal antibody, a potent chelator can be delivered to a specific cell type or tissue. This can be used to deliver radioactive metal ions for therapy or imaging.

-

Protein Structure and Interaction Analysis: The conjugated EDTA can chelate paramagnetic metal ions, which can be used as probes in nuclear magnetic resonance (NMR) spectroscopy or electron paramagnetic resonance (EPR) spectroscopy to provide distance restraints for protein structure determination and to map protein-protein interaction interfaces.[7][8]

-

Protein Footprinting: The Fe(II)-EDTA complex can catalyze the generation of hydroxyl radicals in the presence of a reducing agent and hydrogen peroxide.[9] When tethered to a specific site on a protein, this can be used to map the solvent accessibility of nearby amino acid residues, providing insights into protein folding and conformational changes.[9]

-

Biocatalysis: The introduction of a metal-binding site can be used to engineer novel metalloenzymes with tailored catalytic activities.

Quantitative Data Summary

The efficiency of oxime ligation is a critical parameter for successful protein modification. The following table summarizes key quantitative data related to the reaction kinetics.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant | 10¹ - 10³ M⁻¹s⁻¹ | Aniline-catalyzed, neutral pH | [10] |

| Catalyst Efficiency (mPDA vs. Aniline) | ~2.5-fold higher at equal concentrations | 100 mM catalyst concentration | [11] |

| Catalyst Efficiency (mPDA vs. Aniline) | Up to 15-fold higher reaction rate | Higher concentrations of mPDA (due to better solubility) | [6] |

| Reaction Time to Completion | 5 minutes to a few hours | Dependent on reactant concentrations and catalyst | [1][6] |

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Aldehyde Group using Formylglycine Generating Enzyme (FGE)

This protocol describes the generation of a protein with a site-specific aldehyde group using the FGE system.[2][3]

Materials:

-

Expression vector containing the target protein with a C-terminal FGE recognition tag (e.g., LCTPSR).

-

Expression vector for Formylglycine Generating Enzyme (FGE).

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotics.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside).

-

Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

-

Buffers: Lysis buffer, Wash buffer, Elution buffer.

Procedure:

-

Co-transform the E. coli expression strain with the plasmids for the target protein and FGE.

-

Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Purify the aldehyde-tagged protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Analyze the purified protein by SDS-PAGE and mass spectrometry to confirm the conversion of the cysteine in the FGE tag to formylglycine.

Protocol 2: Oxime Ligation of Aminoxyacetamidobenzyl EDTA to an Aldehyde-Tagged Protein

This protocol details the covalent attachment of aminoxyacetamidobenzyl EDTA to the aldehyde-tagged protein.

Materials:

-

Purified aldehyde-tagged protein (from Protocol 1).

-

Aminoxyacetamidobenzyl EDTA.

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

-

Catalyst Stock Solution: 100 mM m-phenylenediamine (B132917) (mPDA) in reaction buffer.

-

Quenching solution: 1 M hydroxylamine, pH 7.0.

-

Size-exclusion chromatography column for purification.

Procedure:

-

Dissolve the aldehyde-tagged protein in the reaction buffer to a final concentration of 10-100 µM.

-

Add aminoxyacetamidobenzyl EDTA to the protein solution to a final concentration of 1-10 mM (a 100-fold molar excess over the protein).

-

Add the mPDA catalyst stock solution to a final concentration of 10-50 mM.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

-

Monitor the reaction progress by mass spectrometry to observe the formation of the protein-EDTA conjugate.

-

Once the reaction is complete, quench any unreacted aldehyde groups by adding the quenching solution to a final concentration of 50 mM and incubating for 30 minutes.

-

Purify the protein-EDTA conjugate from excess reagents and catalyst using size-exclusion chromatography.

-

Characterize the final product by SDS-PAGE, mass spectrometry, and functional assays.

Visualizations

Caption: Experimental workflow for site-specific protein modification.

Caption: Chemical logic for site-specific protein modification.

References

- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-specific protein modification: advances and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Site-specific labelling with a metal chelator for protein-structure refinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Systematic Fe(II)-EDTA Method of Dose-Dependent Hydroxyl Radical Generation for Protein Oxidative Footprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleic Acid Targeting with p-Aminobenzyl-EDTA Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification and cleavage of nucleic acids are powerful strategies in molecular biology, diagnostics, and therapeutics. One promising approach involves the conjugation of peptides, for sequence-specific recognition, to metal-chelating moieties like p-aminobenzyl-EDTA, which can induce localized cleavage of the nucleic acid backbone. This document provides detailed application notes and protocols for the incorporation of p-aminobenzyl-EDTA into peptides and their subsequent use in targeting and cleaving nucleic acids.

Data Presentation